(1S,3S,4S)-Ethyl 4-((tert-butoxycarbonyl)amino)-3-hydroxycyclohexanecarboxylate
Overview
Description
(1S,3S,4S)-Ethyl 4-((tert-butoxycarbonyl)amino)-3-hydroxycyclohexanecarboxylate is a chemical compound with the molecular formula C14H25NO5 and a molecular weight of 287.36 g/mol . This compound is characterized by its unique stereochemistry, which is indicated by the (1S,3S,4S) configuration. It is commonly used in various chemical and pharmaceutical research applications due to its specific functional groups and stereochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,4S)-Ethyl 4-((tert-butoxycarbonyl)amino)-3-hydroxycyclohexanecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: This step involves the cyclization of a suitable precursor to form the cyclohexane ring.
Introduction of the hydroxyl group: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) protecting group to prevent unwanted side reactions.
Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,3S,4S)-Ethyl 4-((tert-butoxycarbonyl)amino)-3-hydroxycyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
(1S,3S,4S)-Ethyl 4-((tert-butoxycarbonyl)amino)-3-hydroxycyclohexanecarboxylate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1S,3S,4S)-Ethyl 4-((tert-butoxycarbonyl)amino)-3-hydroxycyclohexanecarboxylate involves its interaction with specific molecular targets. The compound’s functional groups, such as the hydroxyl and amino groups, allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminocyclohexanecarboxylate: Similar structure but lacks the Boc protecting group and hydroxyl group.
tert-Butyl 4-aminocyclohexanecarboxylate: Similar structure but lacks the ethyl ester group and hydroxyl group.
Uniqueness
(1S,3S,4S)-Ethyl 4-((tert-butoxycarbonyl)amino)-3-hydroxycyclohexanecarboxylate is unique due to its specific stereochemistry and the presence of both the Boc-protected amino group and the hydroxyl group. These features make it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications .
Properties
IUPAC Name |
ethyl (1S,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-10(11(16)8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOLXBLTNBWCNP-DCAQKATOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@@H]([C@H](C1)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401111264 | |
Record name | Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, ethyl ester, (1S,3S,4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401111264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392745-43-5 | |
Record name | Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, ethyl ester, (1S,3S,4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1392745-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, ethyl ester, (1S,3S,4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401111264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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